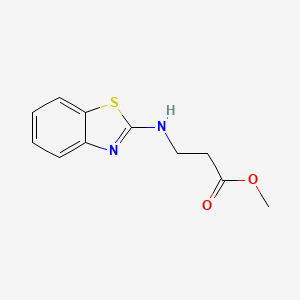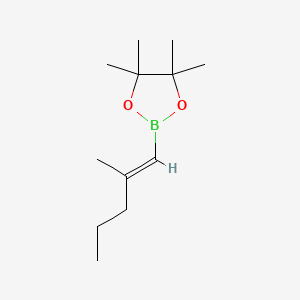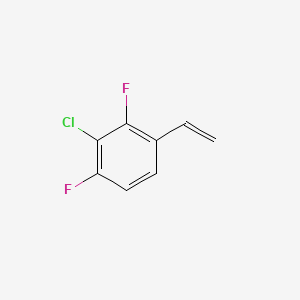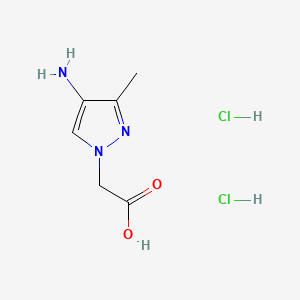
N-2-Benzothiazolyl-I(2)-alanine methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-Benzothiazolyl-I(2)-alanine methyl ester is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and industrial applications. The structure of this compound consists of a benzothiazole ring attached to an alanine methyl ester moiety, which imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Benzothiazolyl-I(2)-alanine methyl ester typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as formic acid or acetic acid, under acidic conditions.
Attachment of Alanine Methyl Ester: The benzothiazole ring is then coupled with alanine methyl ester using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dichloromethane, tetrahydrofuran, and methanol.
化学反応の分析
Types of Reactions
N-2-Benzothiazolyl-I(2)-alanine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions with reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated, alkylated, or nucleophile-substituted benzothiazole derivatives.
科学的研究の応用
N-2-Benzothiazolyl-I(2)-alanine methyl ester has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: It is used as a probe in biological assays to study enzyme activity, protein interactions, and cellular processes.
Materials Science: The compound is explored for its use in the development of novel materials, such as organic semiconductors and fluorescent dyes.
Industry: It is utilized in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.
作用機序
The mechanism of action of N-2-Benzothiazolyl-I(2)-alanine methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- N-2-Benzothiazolyl-I(2)-glycine methyl ester
- N-2-Benzothiazolyl-I(2)-valine methyl ester
- N-2-Benzothiazolyl-I(2)-phenylalanine methyl ester
Uniqueness
N-2-Benzothiazolyl-I(2)-alanine methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
特性
| 104344-76-5 | |
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC名 |
methyl 3-(1,3-benzothiazol-2-ylamino)propanoate |
InChI |
InChI=1S/C11H12N2O2S/c1-15-10(14)6-7-12-11-13-8-4-2-3-5-9(8)16-11/h2-5H,6-7H2,1H3,(H,12,13) |
InChIキー |
TVCUNFAGFCLNES-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCNC1=NC2=CC=CC=C2S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)
